molecular formula C12H19NS B13523062 (1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine

(1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine

Cat. No.: B13523062
M. Wt: 209.35 g/mol
InChI Key: ZRRBBLOPJOBFGI-UHFFFAOYSA-N
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Description

(1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine is an organic compound with the molecular formula C12H19NS It is a derivative of cyclopentylmethanamine, where the cyclopentyl group is substituted with a thiophen-3-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine typically involves the following steps:

    Formation of the Thiophen-3-yl Ethyl Intermediate: This step involves the alkylation of thiophene with an appropriate alkyl halide to form the thiophen-3-yl ethyl intermediate.

    Cyclopentylmethanamine Formation: Cyclopentylmethanamine is synthesized through the reaction of cyclopentylmethyl chloride with ammonia or an amine.

    Coupling Reaction: The final step involves the coupling of the thiophen-3-yl ethyl intermediate with cyclopentylmethanamine under suitable conditions, such as the presence of a base and a solvent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: N-substituted derivatives of this compound.

Scientific Research Applications

(1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The thiophene ring and amine group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylmethanamine: Lacks the thiophen-3-yl ethyl group, resulting in different chemical and biological properties.

    Thiophen-3-yl Ethylamine: Lacks the cyclopentyl group, leading to variations in reactivity and applications.

Uniqueness

(1-(2-(Thiophen-3-yl)ethyl)cyclopentyl)methanamine is unique due to the presence of both the cyclopentyl and thiophen-3-yl ethyl groups, which confer distinct structural and functional properties

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

[1-(2-thiophen-3-ylethyl)cyclopentyl]methanamine

InChI

InChI=1S/C12H19NS/c13-10-12(5-1-2-6-12)7-3-11-4-8-14-9-11/h4,8-9H,1-3,5-7,10,13H2

InChI Key

ZRRBBLOPJOBFGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCC2=CSC=C2)CN

Origin of Product

United States

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